REACTION_CXSMILES
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[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]([OH:12])=O)=[CH:2]1.C(Cl)(=O)C(Cl)=O.[CH3:19][N:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1>ClCCl>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]([N:23]2[CH2:24][CH2:25][N:20]([CH3:19])[CH2:21][CH2:22]2)=[O:12])=[CH:2]1
|
Name
|
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
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N1C=C(C2=CC=CC=C12)C(=O)O
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Name
|
|
Quantity
|
0.99 g
|
Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
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CN1CCNCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Type
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CUSTOM
|
Details
|
The reaction mixture was further stirred for next 3-5 hours, till the reaction
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After completion of the reaction (TLC), volatile substances
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Type
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DISTILLATION
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Details
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were distilled off under the reduced pressure
|
Type
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CUSTOM
|
Details
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Reaction mixture
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Type
|
WASH
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Details
|
washed with water, brine and saturated solution of sodium bicarbonate
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Type
|
DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulfate
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Type
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CUSTOM
|
Details
|
the organic solvents were evaporated under vacuo
|
Type
|
CUSTOM
|
Details
|
The product was purified
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Type
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TEMPERATURE
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Details
|
in increasing gradient
|
Reaction Time |
4 (± 1) h |
Name
|
|
Type
|
|
Smiles
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N1C=C(C2=CC=CC=C12)C(=O)N1CCN(CC1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |